molecular formula C17H22BrNO2 B165858 5-Bromo-3-indolyl nonanoate CAS No. 133950-70-6

5-Bromo-3-indolyl nonanoate

Cat. No. B165858
CAS RN: 133950-70-6
M. Wt: 352.3 g/mol
InChI Key: KWRFASVVDCCIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-indolyl nonanoate is a compound commonly used in research and diagnostic applications. It acts as a substrate for enzymes such as β-galactosidase, enabling the visualization and detection of reporter gene expression in cellular pathways .


Synthesis Analysis

This compound is often used for the detection of esterase activity. It is hydrolyzed by esterase to produce a blue product, which can be detected visually or by spectrophotometry .


Molecular Structure Analysis

The molecular formula of this compound is C17H22BrNO2. Its molecular weight is 352.27 g/mol .


Chemical Reactions Analysis

This compound is a chromogenic enzyme substrate often used for the detection of esterase activity. It is hydrolyzed by esterase to produce a blue product, which can be detected visually or by spectrophotometry .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 352.27 g/mol. It is often stored at -20°C .

Scientific Research Applications

Nonviral Intratumoral Gene Transfer

5-Bromo-3-indolyl nonanoate is related to compounds used in innovative medical treatments, such as nonviral intratumoral jet-injection gene transfer. This method was investigated for its safety, feasibility, and efficiency in patients with skin metastases from melanoma and breast cancer. The process involved jet injections of plasmid DNA expressing β-galactosidase (LacZ) into cutaneous lesions. The study found that jet injection of plasmid DNA led to efficient LacZ reporter gene expression in all patients without any serious side effects, indicating the safety and applicability of this nonviral approach for intratumoral gene transfer (Walther et al., 2008).

Bacterial Vaginosis Diagnosis

In the context of diagnosing bacterial vaginosis (BV), compounds related to this compound, specifically 5-Bromo-4-Chloro-3-Indolyl-α-d-N-Acetylneuraminic Acid, have been utilized in a novel spot test to identify sialidase activity in vaginal swabs. This test demonstrated high sensitivity and specificity for predicting BV, offering a potential alternative to traditional methods like Gram staining (Wiggins et al., 2000).

Metabolomics in Diabetes Research

Metabolomics, the study of metabolites in biological fluids, has utilized related indole compounds to understand metabolic changes associated with diabetes. This research combined data from multiple analytical platforms to identify known and novel metabolites associated with diabetes, revealing perturbations in metabolic pathways linked to kidney dysfunction, lipid metabolism, and interactions with the gut microflora. These findings illustrate the potential of metabolomics in uncovering metabolic markers that could detect diabetes-related complications even under sub-clinical conditions (Suhre et al., 2010).

Safety and Hazards

The safety data sheet suggests that personal protective equipment/face protection should be worn when handling 5-Bromo-3-indolyl nonanoate. It should be stored in a dry, cool, and well-ventilated place .

Biochemical Analysis

properties

IUPAC Name

(5-bromo-1H-indol-3-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRFASVVDCCIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436242
Record name 5-Bromo-3-indolyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133950-70-6
Record name 5-Bromo-3-indolyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-indolyl nonanoate
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-indolyl nonanoate
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-indolyl nonanoate
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-indolyl nonanoate
Reactant of Route 5
5-Bromo-3-indolyl nonanoate
Reactant of Route 6
5-Bromo-3-indolyl nonanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.